molecular formula C15H14BrNO3 B2959191 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol CAS No. 1223891-03-9

4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol

Cat. No.: B2959191
CAS No.: 1223891-03-9
M. Wt: 336.185
InChI Key: NPKBEDCPDPUBTD-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is a synthetic organic compound with the molecular formula C({15})H({14})BrNO(_{3}) and a molecular weight of 336.18 g/mol . This compound features a brominated phenol group and a benzodioxin moiety, making it of interest in various fields of chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol typically involves the following steps:

    Formation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Aminomethylation: The final step involves the aminomethylation of the brominated phenol with the benzodioxin derivative, typically using formaldehyde and a secondary amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxin moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The brominated phenol group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Similar brominated phenol structure but lacks the benzodioxin moiety.

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin moiety but lacks the brominated phenol group.

Uniqueness

4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol is unique due to the combination of its brominated phenol and benzodioxin structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-8,17-18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKBEDCPDPUBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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